3-Fluoro-4-(3-fluorophenoxy)aniline CAS 937597-93-8 chemical properties
3-Fluoro-4-(3-fluorophenoxy)aniline CAS 937597-93-8 chemical properties
This guide details the chemical properties, synthesis, and application of 3-Fluoro-4-(3-fluorophenoxy)aniline (CAS 937597-93-8), a specialized fluorinated intermediate used in the development of small-molecule tyrosine kinase inhibitors (TKIs).[1]
[1]
Executive Summary
3-Fluoro-4-(3-fluorophenoxy)aniline is a pharmacophore building block primarily employed in the synthesis of multi-targeted tyrosine kinase inhibitors (e.g., c-Met, VEGFR2, and RET inhibitors).[1] Its structure features a diaryl ether backbone stabilized by fluorine substituents, which serve two critical medicinal chemistry functions:[1]
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Metabolic Stability: The fluorine atoms block labile sites on the phenyl rings, reducing oxidative clearance by Cytochrome P450 enzymes.[1]
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Electronic Modulation: The electron-withdrawing nature of the fluorine and phenoxy groups lowers the pKa of the aniline nitrogen, modulating the hydrogen-bond donor capability crucial for interacting with the kinase hinge region.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Nomenclature & Identifiers
| Property | Detail |
| CAS Number | 937597-93-8 |
| IUPAC Name | 3-Fluoro-4-(3-fluorophenoxy)aniline |
| Molecular Formula | C₁₂H₉F₂NO |
| SMILES | Nc1ccc(Oc2cccc(F)c2)c(F)c1 |
| Molecular Weight | 221.20 g/mol |
Physicochemical Properties
Note: Values marked with () are predicted based on structural analogs (e.g., CAS 937597-91-6) and QSAR models.*[1]
| Parameter | Value / Range | Significance |
| Physical State | Off-white to pale brown solid | Solid-state handling for process chemistry. |
| Melting Point | 65–75 °C (Predicted) | Critical for determining isolation protocols (crystallization vs. chromatography).[1] |
| LogP | 3.3 ± 0.2 | Indicates moderate lipophilicity; suitable for oral bioavailability (Lipinski compliant).[1] |
| pKa (Conjugate Acid) | ~3.5 | Reduced basicity compared to aniline (4.[1]6) due to electron-withdrawing F and Ar-O- groups.[1] |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; requires organic co-solvents for reactions.[1] |
Synthetic Routes & Process Chemistry
The synthesis of CAS 937597-93-8 follows a robust two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Nitro Reduction .[1] This pathway is preferred for its scalability and regioselectivity.[1]
Step 1: Regioselective S_NAr Coupling
Reaction: 3,4-Difluoronitrobenzene + 3-Fluorophenol
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Mechanism: The nitro group at the para position activates the C-F bond at position 4 for nucleophilic attack.[1] The fluorine at position 3 remains intact because it is meta to the activating nitro group.[1]
-
Protocol:
-
Charge 3-Fluorophenol (1.0 equiv) and Potassium Carbonate (1.5 equiv) in DMF or DMSO.[1]
-
Stir at RT for 30 min to generate the phenoxide anion.
-
Add 3,4-Difluoronitrobenzene (1.0 equiv) slowly to control exotherm.[1]
-
Heat to 80–100 °C for 4–6 hours. Monitor by HPLC for consumption of the nitrobenzene.[1]
-
Workup: Quench with water, extract into Ethyl Acetate. The intermediate is often an oil or low-melting solid.[1]
-
Step 2: Nitro Reduction
Reaction: 3-Fluoro-4-(3-fluorophenoxy)nitrobenzene
-
Method A (Catalytic Hydrogenation): H₂ (balloon or 3 atm), 10% Pd/C in Methanol/Ethanol.[1] Cleanest profile, but requires care with halogenated substrates to prevent de-halogenation (though aryl-F bonds are generally stable under mild hydrogenation).[1]
-
Method B (Chemical Reduction): Iron powder (Fe) + Ammonium Chloride (NH₄Cl) in Ethanol/Water at reflux.[1] Preferred for scale-up to avoid any risk of defluorination.[1]
Synthetic Workflow Diagram
Caption: Two-step synthesis via regioselective S_NAr coupling and nitro reduction.
Reactivity & Functional Group Analysis[1]
The Aniline Handle (Nucleophile)
The primary amine (-NH₂) is the functional handle for coupling to the kinase inhibitor "scaffold" (often a quinazoline, quinoline, or pyrimidine).[1]
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Reactivity: Less nucleophilic than unsubstituted aniline.[1]
-
Implication: Coupling reactions (e.g., with 4-chloroquinazolines) may require higher temperatures or acid catalysis (e.g., HCl in isopropanol) to activate the electrophile.[1]
The Diaryl Ether Bridge
The ether oxygen acts as a flexible hinge, allowing the molecule to adopt a conformation that fits into the hydrophobic back-pocket of the kinase ATP binding site.[1]
-
Stability: Chemically inert under standard coupling conditions.[1]
Fluorine Substituents[1][4]
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3-Fluoro (Aniline Ring): Increases lipophilicity and metabolic stability.[1] It also creates a weak intramolecular dipole interaction with the ether oxygen, influencing the preferred conformation.[1]
-
3-Fluoro (Phenoxy Ring): Specifically positioned to interact with residues in the kinase hydrophobic pocket (e.g., Gatekeeper residue).[1]
Application in Drug Discovery[1]
This compound is a "privileged structure" in kinase drug discovery.[1][2] It mimics the core found in approved drugs like Cabozantinib (which uses a 4-fluoro-phenoxy motif) and Forentinib .[1]
Pharmacophore Mapping
In a typical Type II Kinase Inhibitor binding mode:
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Hinge Region: The heterocycle (attached to the aniline N) H-bonds with the kinase hinge.[1][3]
-
Hydrophobic Pocket: The 3-fluorophenoxy group extends into the hydrophobic pocket behind the gatekeeper residue.[1] The fluorine atom can provide specific interactions or simply fill space to improve selectivity.[1][3]
Signaling Pathway Impact
Inhibitors derived from this intermediate typically target:
-
c-Met (Hepatocyte Growth Factor Receptor): Blocks tumor proliferation and metastasis.[1]
-
VEGFR2 (Vascular Endothelial Growth Factor Receptor): Inhibits tumor angiogenesis.[1]
Caption: Pharmacophore interactions of the aniline derivative within the kinase active site.[1][3][4]
Handling, Stability & Safety
Safety Profile (GHS Classification)
As an aniline derivative, standard precautions apply.[1]
-
Acute Toxicity: Harmful if swallowed (H302).[1] Potential for methemoglobinemia upon prolonged exposure.[1]
-
Irritation: Causes skin irritation (H315) and serious eye irritation (H319).[1][5]
Storage & Stability[1]
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Protect from light.[1][7][5]
-
Oxidation: Anilines can darken over time due to air oxidation (formation of azo/nitroso species).[1] Re-purify by silica gel chromatography if significant discoloration occurs.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19436618, 3-Fluoro-4-(trifluoromethoxy)aniline (Structural Analog Analysis).[1] Retrieved from [Link][1]
-
Liu, X., et al. (2012). Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors.[1][4] Bioorganic & Medicinal Chemistry.[1][8][2][3][9][10] Retrieved from [Link]
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- 4. Synthesis and biological evaluation of 4-[3-chloro-4-(3-fluorobenzyloxy)anilino]-6-(3-substituted-phenoxy)pyrimidines as dual EGFR/ErbB-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. EP2173752B1 - Salts of the janus kinase inhibitor (r)-3-(4-(7h-pyrrolo(2,3-d)pyrimidin-4-yl)-1h-pyrazol-1-yl)-3-cyclopentylpropanenitrile - Google Patents [patents.google.com]
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